molecular formula C3H6N2O2 B1203340 2-oxopropanehydrazide CAS No. 93285-68-8

2-oxopropanehydrazide

Cat. No.: B1203340
CAS No.: 93285-68-8
M. Wt: 102.09 g/mol
InChI Key: VGLHMLZWDDLWLD-UHFFFAOYSA-N
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Description

2-Oxopropanehydrazide is a valuable hydrazide-based building block in organic synthesis and medicinal chemistry research. Its structure, featuring a reactive hydrazide group adjacent to a carbonyl, makes it a versatile precursor for constructing nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and agrochemicals . This compound is primarily used by researchers to develop novel chemical entities. A key application is its use as a starting material in the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles . These derivatives are of significant interest in antimicrobial research, as many exhibit considerable biological activities . Furthermore, hydrazide derivatives like this compound can be readily condensed with aldehydes or ketones to form hydrazide-hydrazones, a class of compounds extensively studied for a broad spectrum of biological properties, including antibacterial, antifungal, and antitumor activities . The reactivity of this compound provides a pathway for generating diverse molecular libraries for high-throughput screening in drug discovery campaigns. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93285-68-8

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

2-oxopropanehydrazide

InChI

InChI=1S/C3H6N2O2/c1-2(6)3(7)5-4/h4H2,1H3,(H,5,7)

InChI Key

VGLHMLZWDDLWLD-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)NN

Canonical SMILES

CC(=O)C(=O)NN

Other CAS No.

93285-68-8

Synonyms

pyruvate hydrazone

Origin of Product

United States

Synthetic Methodologies for 2 Oxopropanehydrazide and Its Derivatives

Conventional Synthetic Routes to 2-Oxopropanehydrazide

Conventional methods for synthesizing hydrazides have been well-established for decades. These routes typically involve multi-step processes that begin with readily available starting materials and proceed through key intermediates.

The most common and widely utilized conventional pathway for synthesizing hydrazides is the hydrazinolysis of corresponding esters. In the case of this compound, this involves a two-step process. The first step is the esterification of pyruvic acid to form an alkyl 2-oxopropanoate, such as ethyl acetoacetate (B1235776). This ester then serves as the direct precursor for the final product.

The second and definitive step is the reaction of the ester with hydrazine (B178648) hydrate (B1144303). In this nucleophilic acyl substitution reaction, the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester group. This leads to the displacement of the alcohol moiety (ethanol, in the case of ethyl acetoacetate) and the formation of the this compound product. This general approach is a foundational method in organic synthesis for creating the hydrazide functional group. researchgate.netorientjchem.org

An alternative, though sometimes less controlled, conventional method involves the direct reaction of acid chlorides with hydrazine. However, the high reactivity of acid chlorides can often lead to the formation of undesired diacylhydrazide by-products, complicating the purification process.

The efficiency and yield of conventional hydrazide synthesis are highly dependent on the careful control of reaction parameters. Optimization is crucial to maximize the formation of the desired product while minimizing side reactions. Key factors include temperature, solvent, and the stoichiometry of the reactants. lew.rokit.edu

For instance, during the addition of hydrazine hydrate to the ester or acyl chloride, maintaining a low temperature, typically between 10°C and 20°C, is critical. orgsyn.org This controlled temperature helps to manage the exothermic nature of the reaction and prevents the formation of impurities. Another critical aspect is the ratio of reactants. While a slight excess of hydrazine is often used, a large excess can sometimes be detrimental and may not improve the yield of the desired hydrazide. kit.edu The choice of solvent is also important; alcohols like methanol (B129727) or ethanol (B145695) are commonly used as they effectively dissolve the reactants and are relatively easy to remove after the reaction is complete. inglomayor.cl

ParameterOptimized ConditionRationaleSource(s)
Temperature 10–20°C during hydrazine additionControls exothermic reaction, minimizes side-product formation. orgsyn.org
Solvent Methanol or EthanolGood solubility for reactants, easily removed post-reaction. inglomayor.cl
Reactant Ratio Stoichiometric or slight excess of hydrazineAvoids formation of by-products and simplifies purification. kit.edu
Purification Recrystallization from ethanol or waterEffectively removes impurities like diacylhydrazides. researchgate.netacs.org

Multi-Step Synthesis Pathways

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of hydrazides. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of hydrazides and their derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. nih.govmdpi.com

Studies have shown that fenamic acid hydrazides can be synthesized from their corresponding acids in a single step under microwave irradiation in solvent-free conditions, with reactions completing in minutes and yielding nearly quantitative results. nih.gov This contrasts sharply with conventional two-step methods that require hours of heating. nih.govjaptronline.com The efficiency of microwave heating stems from the direct interaction of the radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is significantly more energy-efficient than traditional oil baths. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazide Derivatives

Hydrazide DerivativeConventional Method (Time)Microwave Method (Time)Yield (Microwave)Source(s)
Fenamic Acid HydrazidesSeveral hours (2-step)3-10 minutes (1-step)Almost quantitative nih.govjaptronline.com
Phenylacetic Acid HydrazonesHours (reflux)7 minutesHigh (e.g., 85%) mdpi.com
Diclofenac Hydrazide5-12 hours~3 minutes86.7% japtronline.comjaptronline.com

A key goal of green chemistry is to eliminate the use of volatile and often toxic organic solvents. Solvent-free synthesis, also known as solid-state reaction or neat reaction, represents an ideal approach. Techniques such as grinding the reactants together in a mortar and pestle have been shown to efficiently produce hydrazides from carboxylic acids and hydrazine hydrate at room temperature, completely avoiding the need for a solvent. researchgate.net This method is simple, highly efficient, and simplifies the work-up procedure, as the product often solidifies and can be purified by simple crystallization. researchgate.net

Similarly, performing reactions in aqueous media is a greener alternative to organic solvents. Water is non-toxic, non-flammable, and inexpensive. Hydrazide-linked covalent organic frameworks have been successfully synthesized in aqueous systems, demonstrating the viability of water as a reaction medium for forming N-N bonds. acs.org These solvent-free and aqueous methods significantly improve the environmental profile of the synthesis, as measured by metrics like a higher atom economy and a lower E-factor (environmental factor).

The use of catalysts is fundamental to green chemistry as they can enable reactions to proceed under milder conditions, reduce waste, and allow for greater selectivity. For hydrazide and hydrazone synthesis, several environmentally benign catalytic strategies have been developed.

Naturally occurring acids, such as the citric acid found in lemon juice, have been successfully used as catalysts for the synthesis of acylhydrazides from esters, offering a non-toxic and readily available alternative to strong mineral acids like H₂SO₄. inglomayor.cl Organocatalysis, which uses small organic molecules as catalysts, is another powerful green approach. L-proline, a naturally occurring amino acid, has been shown to be an effective catalyst for the synthesis of hydrazone derivatives, often under solvent-free grinding conditions, leading to high yields and short reaction times. mdpi.comtandfonline.com

Furthermore, advanced catalytic systems using transition metals like nickel or ruthenium have been developed for the direct N-N cross-coupling to form hydrazides, providing novel and more convergent synthetic routes. nih.govorganic-chemistry.org Ionic liquids have also been employed as recyclable catalysts and reaction media for hydrazone synthesis, offering advantages such as thermal stability and ease of separation from the product. rsc.org

Solvent-Free and Aqueous Media Syntheses

Derivatization Strategies Utilizing this compound as a Precursor

This compound, also known as acetoacetic acid hydrazide or pyruvic acid hydrazide, serves as a versatile and reactive precursor in organic synthesis. Its structure incorporates a reactive hydrazide moiety (-CONHNH2) and a keto group, making it a valuable building block for a wide range of derivatives. These derivatives are synthesized through various strategies, including the formation of hydrazones, the construction of heterocyclic systems, and further structural modifications to achieve functional and structural diversity.

The synthesis of novel hydrazones from this compound is a primary and straightforward derivatization strategy. Hydrazones are a class of organic compounds containing the azomethine group (-NHN=CH-) and are known for their diverse chemical and biological applications. nih.gov The general method for preparing hydrazones involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). mdpi.com

In this context, the terminal amino group of the hydrazide function in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. nih.govmdpi.com The reaction proceeds to form a stable C=N double bond, yielding the corresponding hydrazone derivative.

The reaction can be generalized as follows: this compound + Aldehyde/Ketone → N'-(Alkylidene/Arylidene)-2-oxopropanehydrazide + Water

The structural diversity of the resulting hydrazones is readily achieved by varying the structure of the aldehyde or ketone used in the condensation. A wide array of aromatic and heterocyclic aldehydes can be employed, leading to a large library of novel hydrazone derivatives. mdpi.comsciforum.net For instance, the reaction of this compound with substituted benzaldehydes yields N'-(substituted-benzylidene)-2-oxopropanehydrazides.

Table 1: Examples of Hydrazone Derivatives from this compound

Reactant (Aldehyde/Ketone)Resulting Hydrazone DerivativeGeneral Structure
BenzaldehydeN'-Benzylidene-2-oxopropanehydrazideCH₃-CO-CH₂-CO-NH-N=CH-C₆H₅
4-HydroxybenzaldehydeN'-(4-Hydroxybenzylidene)-2-oxopropanehydrazideCH₃-CO-CH₂-CO-NH-N=CH-C₆H₄-OH
Pyridine-4-carbaldehyde2-Oxo-N'-(pyridin-4-ylmethylene)propanehydrazideCH₃-CO-CH₂-CO-NH-N=CH-C₅H₄N
AcetoneN'-Isopropylidene-2-oxopropanehydrazideCH₃-CO-CH₂-CO-NH-N=C(CH₃)₂

These hydrazide-hydrazones are not only final products but also serve as important intermediates for synthesizing more complex heterocyclic structures. sciforum.net

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The hydrazide and active methylene (B1212753) groups can participate in cyclization reactions to form stable ring systems.

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. They are significant scaffolds in medicinal chemistry. The synthesis of pyrazolone (B3327878) derivatives can be achieved through the reaction of a hydrazide with a β-ketoester, such as ethyl acetoacetate. orientjchem.org In a related transformation, a derivative of this compound itself, specifically 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropanehydrazide, has been synthesized and characterized. nih.govscispace.com This highlights the utility of the hydrazide moiety in forming the pyrazolone ring. The general synthesis involves the condensation of the hydrazine derivative with a 1,3-dicarbonyl compound, leading to intramolecular cyclization. orientjchem.org

Thiosemicarbazides: Thiosemicarbazides are another important class of compounds that can be synthesized from this compound. These compounds are key intermediates in the synthesis of various sulfur- and nitrogen-containing heterocycles like thiadiazoles and triazoles. researchgate.net The synthesis is achieved by reacting a hydrazide with an isothiocyanate. ekb.egjocpr.com

The reaction involves the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbon of the isothiocyanate (R-N=C=S).

This compound + Isothiocyanate → 1-(2-Oxopropanoyl)-4-substituted-thiosemicarbazide

Table 2: Synthesis of Heterocyclic Precursors from this compound

Target ScaffoldCo-reactantResulting Intermediate
PyrazoloneEthyl Acetoacetate3-Methyl-5-oxo-1-(2-oxopropanoyl)-4,5-dihydro-1H-pyrazole
Thiosemicarbazide (B42300)Allyl Isothiocyanate4-Allyl-1-(2-oxopropanoyl)thiosemicarbazide
ThiosemicarbazidePhenyl Isothiocyanate1-(2-Oxopropanoyl)-4-phenylthiosemicarbazide

These thiosemicarbazide derivatives can then undergo acid- or base-catalyzed cyclization to yield various five-membered heterocyclic rings, demonstrating the role of this compound as a foundational block for heterocyclic synthesis. researchgate.netekb.eg

Achieving structural diversity is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's properties. Beyond the initial formation of hydrazones and simple heterocycles, derivatives of this compound can undergo further modifications to create a wide array of complex and functionalized molecules.

One primary strategy for diversification involves the use of functionalized starting materials. For example, by synthesizing a hydrazone from a halogenated aromatic aldehyde (e.g., 4-bromobenzaldehyde), a reactive "handle" is introduced into the molecule. mdpi.com This halogen atom can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. mdpi.com This allows for the attachment of a wide variety of aryl, heteroaryl, or alkynyl groups, dramatically increasing the structural complexity of the final product. mdpi.com

Another avenue for functionalization is the modification of the heterocyclic scaffolds derived from this compound. For instance, the thiol group in a triazole-thiol ring (synthesized from a thiosemicarbazide intermediate) can be alkylated to produce S-alkylated derivatives. researchgate.net Similarly, C-H functionalization techniques can be employed to selectively introduce new substituents onto the aromatic or heterocyclic rings of the derivatives. rsc.orgresearchgate.netbeilstein-journals.org

The inherent reactivity of the "2-oxo" group in the original precursor also offers opportunities for modification, such as through aldol (B89426) condensation reactions at the alpha-carbon, although this is more common in the precursor itself rather than the final derivatives. mcat-review.org The combination of these strategies—varying the initial carbonyl reactant, forming diverse heterocyclic cores, and performing subsequent functionalization reactions—provides a powerful and versatile platform for generating extensive libraries of novel compounds originating from the this compound precursor. encyclopedia.pubnih.gov

Chemical Reactivity and Mechanistic Studies of 2 Oxopropanehydrazide

Reaction Mechanisms and Pathways of 2-Oxopropanehydrazide

The reactivity of this compound is governed by the interplay of its functional groups: a ketone, an amide (as part of the hydrazide), and the hydrazine (B178648) nitrogen atoms. These groups create a landscape of nucleophilic and electrophilic centers within the same molecule.

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits a dual reactivity profile, possessing both nucleophilic and electrophilic sites. This ambident nature is central to its synthetic utility.

Nucleophilic Centers : The primary nucleophilic sites are the nitrogen atoms of the hydrazine moiety. The terminal (-NH2) group is particularly nucleophilic and readily attacks electrophilic centers. byjus.com The nitrogen adjacent to the carbonyl group is less nucleophilic due to the electron-withdrawing effect of the carbonyl oxygen. Additionally, the α-carbon, situated between the two carbonyl groups, possesses acidic protons. Deprotonation under basic conditions generates a carbanion (enolate), which is a potent carbon nucleophile. masterorganicchemistry.com

Electrophilic Centers : The molecule contains two electrophilic carbon atoms. Both the ketonic carbonyl carbon and the amide carbonyl carbon are electron-deficient due to the polarization of the C=O bond, making them susceptible to attack by nucleophiles. youtube.comlibretexts.org Aldehydes are generally more reactive electrophiles than ketones. libretexts.org

This combination allows the molecule to react with itself or with a variety of external reagents, acting as either the nucleophile or the electrophile depending on the reaction conditions and the nature of the other reactants.

Intramolecular Cyclization Reactions

The presence of a 1,3-dicarbonyl-like system in conjunction with a hydrazine group makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of stable five-membered heterocyclic rings. The most common cyclization pathway involves the formation of pyrazole (B372694) derivatives.

The mechanism for pyrazole formation typically proceeds via the following steps:

Nucleophilic Attack : The terminal, more nucleophilic nitrogen of the hydrazide attacks the more electrophilic ketone carbonyl carbon.

Condensation : This is followed by dehydration (loss of a water molecule) to form a hydrazone intermediate.

Cyclization : The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

Dehydration : A final elimination of water yields the aromatic pyrazolone (B3327878) ring.

This reaction is a cornerstone of pyrazole synthesis. uobasrah.edu.iqorganic-chemistry.org For instance, the reaction of this compound (also known as acetoacetic acid hydrazide) with itself or other suitable reagents can lead to substituted pyrazolones. A notable example is the synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropanehydrazide, a derivative that itself contains the core this compound structure attached to a newly formed pyrazolone ring, showcasing the compound's utility in building complex molecules. researchgate.net The favorability of forming five- and six-membered rings in intramolecular reactions is a well-established principle in organic chemistry. masterorganicchemistry.com

Table 1: Products of Intramolecular Cyclization of Hydrazide Derivatives
Reactant MoietyReaction ConditionsMajor Product TypeRing SizeReference
β-Keto hydrazideAcid or Base CatalysisPyrazolone5-membered uobasrah.edu.iqresearchgate.net
Hydrazide-thiocarbamoylAcid (e.g., H₃PO₄)Thiadiazole5-membered
Hydrazide-thiocarbamoylAqueous KOHTriazole5-membered

Tautomeric Equilibria and Isomeric Forms of this compound Derivatives

Tautomers are constitutional isomers that readily interconvert, and this compound can exist in several tautomeric forms due to proton transfer. nanalysis.comlibretexts.org The primary equilibria are keto-enol and amide-imidic acid tautomerism.

Keto-Enol Tautomerism : The ketone part of the molecule can equilibrate with its enol form. This equilibrium involves the migration of a proton from the α-carbon to the ketone oxygen, forming a hydroxyl group and a C=C double bond. masterorganicchemistry.com The stability of the enol form is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov

Amide-Imidic Acid Tautomerism : The hydrazide portion, which is a type of amide, can tautomerize to its imidic acid form. This involves the transfer of a proton from the nitrogen to the carbonyl oxygen.

These equilibria are significant as the different tautomers exhibit distinct reactivity. For example, the enol form is nucleophilic at the α-carbon and can participate in reactions where the keto form is unreactive. The relative populations of these tautomers can be crucial in determining reaction pathways and product distributions. libretexts.org The study of tautomerism in related heterocyclic systems like uracil (B121893) and 2-pyridone provides a strong theoretical basis for understanding these equilibria. wikipedia.org

Tautomeric forms of this compound, showing the Keto-Amide form in equilibrium with the Enol-Amide and Keto-Imidic Acid forms.
Figure 1: Principal tautomeric equilibria of this compound.

Role of this compound as a Synthon in Organic Synthesis

In the context of retrosynthetic analysis, a synthon is an idealized fragment of a molecule used to assist in planning a synthesis. arkat-usa.org this compound serves as a versatile synthon, primarily as a precursor to 1,3-dicarbonyl and pyrazole-based structures. Its multiple functional groups allow for a variety of bond-forming strategies.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org The structural features of this compound make it a promising candidate for MCRs.

While specific, widely-named MCRs featuring this compound are not extensively documented, its components are analogous to those used in well-known MCRs:

Biginelli-type Reactions : The classical Biginelli reaction combines an aldehyde, a β-ketoester, and urea (B33335). researchgate.netmdpi.com By replacing the β-ketoester with this compound, novel dihydropyrimidinone-like structures could be accessible. The active methylene (B1212753) group and the hydrazide could both participate, leading to complex heterocyclic scaffolds. researchgate.netnih.gov

Ugi-type Reactions : The Ugi four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. rsc.orgnih.gov The amine functionality of the hydrazide group in this compound could allow it to act as the amine component in an Ugi reaction, leading to the synthesis of complex peptide-like molecules with an embedded keto-amide framework. beilstein-journals.orgresearchgate.net

The potential for this compound to act as a scaffold in MCRs offers a pathway to rapidly generate molecular diversity from simple starting materials.

Advanced Spectroscopic and Structural Elucidation of 2 Oxopropanehydrazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is an unparalleled technique for probing the structure of organic compounds in solution. auremn.org.br It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is essential for analyzing conformational and tautomeric equilibria. researchgate.netnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a primary tool for determining the structure of organic molecules by analyzing the chemical shifts, multiplicities (splitting patterns), and integrals of proton signals. rsc.org For 2-oxopropanehydrazide, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

The methyl (CH₃) protons of the acetyl group would typically appear as a singlet in a specific region of the spectrum. The methylene (B1212753) (CH₂) protons, being adjacent to the carbonyl group, would also produce a characteristic signal. The protons of the hydrazide group (-NH-NH₂) will exhibit signals whose chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. reddit.com

The potential for keto-enol tautomerism in this compound adds another layer of complexity and analytical depth. nanalysis.com In solution, the compound can exist as an equilibrium mixture of the keto form (this compound) and the enol form (1-hydrazinylprop-1-en-2-ol). The presence of the enol tautomer would give rise to a new set of signals, including a vinyl proton and a hydroxyl proton, with the relative integrals of the keto and enol signals providing a quantitative measure of the tautomeric equilibrium. nanalysis.com

Furthermore, conformational isomers can be studied by analyzing changes in the ¹H NMR spectrum at different temperatures. researchgate.net At lower temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. Analysis of coupling constants (³JHH) can provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the preferred conformation. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) This table is illustrative and actual values may vary based on solvent and experimental conditions.

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (acetyl)~2.1Singlet
CH₂ (methylene)~3.4Singlet
NH (amide)Broad, variableSinglet
NH₂ (hydrazine)Broad, variableSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. oregonstate.edu

For this compound, one would expect to see signals for the methyl carbon, the methylene carbon, and the two carbonyl carbons (one from the acetyl group and one from the hydrazide group). The carbonyl carbons are typically found at the downfield end of the spectrum (160-220 ppm). oregonstate.edu The presence of tautomers would also be evident in the ¹³C NMR spectrum, with a different set of carbon signals corresponding to the enol form. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) This table is illustrative and actual values may vary based on solvent and experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (acetyl)~30
CH₂ (methylene)~50
C=O (acetyl)~205
C=O (hydrazide)~170

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Assignments

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. scribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would be used to confirm couplings between the NH and NH₂ protons of the hydrazide group, if resolved. In more complex derivatives, it is invaluable for tracing out spin systems.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded carbon and proton atoms (¹JCH). columbia.edu An HSQC spectrum of this compound would show cross-peaks connecting the signal of each protonated carbon in the ¹³C spectrum to the signal of its attached proton(s) in the ¹H spectrum. rutgers.edu This allows for the definitive assignment of the methyl and methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, an HMBC experiment would show correlations between the acetyl protons (CH₃) and the acetyl carbonyl carbon, as well as the methylene carbon. It would also show correlations between the methylene protons and both carbonyl carbons, confirming the core structure of the molecule. rutgers.edu

Vibrational Spectroscopy Applications in this compound Chemistry

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. ibm.comgaussian.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rtilab.compressbooks.pub The resulting spectrum is a unique molecular fingerprint that allows for the identification of various functional groups. mdpi.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amide and amine groups (typically in the range of 3200-3400 cm⁻¹). Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functional groups would be prominent, usually appearing in the region of 1650-1750 cm⁻¹. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. Other vibrations, such as C-H bending and C-N stretching, would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound This table is illustrative and actual values may vary based on specific molecular environment and phase.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amide/amine)Stretching3200 - 3400
C-H (alkane)Stretching2850 - 3000
C=O (ketone)Stretching~1715
C=O (amide)Stretching (Amide I)~1680
N-HBending (Amide II)~1550
C-NStretching1200 - 1350

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. horiba.com

In the Raman spectrum of this compound, the C=O stretching vibrations would also be visible, though their intensities might differ from the FTIR spectrum. mdpi.com The C-C and C-H symmetric stretching and bending modes would also be expected to produce distinct Raman signals. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. horiba.com Furthermore, changes in the Raman spectra can provide insights into conformational changes and intermolecular interactions. aps.org The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. mdpi.com

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, is pivotal for probing the electronic transitions within this compound. These methods provide information on the energy differences between electronic states and the dynamics of excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of hydrazides and their derivatives reveals characteristic absorption bands corresponding to π → π* and n → π* transitions. For this compound, which can be considered a derivative of acetoacetic acid hydrazide, the electronic spectrum is expected to show distinct absorption maxima.

Experimental studies on the closely related acetoacetic acid hydrazide have identified specific electronic transitions. In solution, this compound exhibits an n → σ* transition around 195 nm and a π → π* transition at approximately 269 nm. researchgate.net These transitions are attributed to the excitation of non-bonding electrons and electrons in pi orbitals to higher energy anti-bonding orbitals, respectively. researchgate.net The position and intensity of these bands can be influenced by the solvent environment due to solute-solvent interactions. acs.org

Theoretical calculations using methods like Density Functional Theory (DFT) can further elucidate the nature of these electronic transitions by modeling the molecular orbitals involved. imist.ma For this compound, DFT calculations would likely predict similar transitions, with the exact wavelengths being dependent on the specific computational model and basis set used. schrodinger.com

Table 1: Experimental and Theoretical Electronic Transitions for Acetoacetic Acid Hydrazide

Transition TypeExperimental λmax (nm) researchgate.netTheoretical λmax (nm) researchgate.net
n → σ195185
π → π269246

Fluorescence Spectroscopy and Excited State Dynamics

Fluorescence spectroscopy offers a window into the excited state dynamics of molecules like this compound. unchainedlabs.com While some hydrazide derivatives are non-fluorescent, others exhibit significant emission upon excitation. nih.gov The fluorescence properties are highly dependent on the molecular structure and the presence of intramolecular hydrogen bonding, which can restrict molecular motion and enhance fluorescence intensity.

For hydrazide-hydrazone derivatives, photoisomerization can lead to changes in fluorescence. For instance, an E to Z isomerization upon irradiation can result in a Z-isomer that is stabilized by additional intramolecular hydrogen bonds, leading to increased fluorescence. The study of solvatochromism, where the absorption and emission maxima shift with solvent polarity, can provide insights into the change in dipole moment between the ground and excited states, indicating the degree of intramolecular charge transfer (ICT) upon excitation. acs.org

Computational chemistry can be employed to predict the fluorescence spectra of this compound. marshall.edu By calculating the properties of the excited states, such as excitation energies and oscillator strengths, it is possible to model the emission spectrum and understand the factors influencing its fluorescence quantum yield. mdpi.com

Table 2: Factors Influencing Fluorescence in Hydrazide Derivatives

FactorEffect on FluorescenceReference
Intramolecular Hydrogen BondingCan enhance fluorescence intensity by restricting molecular motion.
Photoisomerization (E/Z)Can switch fluorescence on or off depending on the isomer's stability and rigidity.
Solvent PolarityCan cause bathochromic (red) or hypsochromic (blue) shifts in emission spectra, indicating changes in the excited state dipole moment. acs.org
Electron-donating/withdrawing groupsSubstituents can modulate fluorescence intensity and wavelength. nih.gov

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. acs.orgnih.govcmu.ac.thuzh.ch

Single-Crystal X-ray Diffraction Analysis

It is anticipated that in the crystalline form, the this compound molecule will exhibit a nearly planar hydrazide group. The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the hydrazine (B178648) moiety and the C=O group are strong hydrogen bond donors and acceptors, respectively. These interactions would likely lead to the formation of supramolecular structures such as chains or sheets. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound (by analogy with related structures)

ParameterPredicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···O interactions
Supramolecular MotifHydrogen-bonded chains or dimers
Torsion AnglesThe C-C-N-N backbone is expected to be close to planar.

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in hydrazides. researchgate.netsapub.orgacs.orgresearchgate.netmdpi.com Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing these different polymorphic forms. nih.govmit.edu

The PXRD pattern is a fingerprint of a specific crystalline phase. nih.gov Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and intensities. By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorphic form present. Furthermore, techniques like variable-temperature PXRD can be used to study phase transitions between different polymorphs. researchgate.net For this compound, a systematic screening for polymorphs by crystallization from different solvents and at various temperatures, followed by PXRD analysis, would be necessary to fully characterize its solid-state behavior.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Metal Complexes)

Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific nuclei, most commonly ⁵⁷Fe. schrodinger.comresearchgate.netresearchgate.net It provides detailed information about the electronic environment of the iron atom, including its oxidation state, spin state, and the symmetry of its coordination sphere. researchgate.netresearchgate.net

For hypothetical metal complexes of this compound with iron, Mössbauer spectroscopy would be an invaluable tool for characterization. The ligand is expected to coordinate to the iron center through the carbonyl oxygen and the terminal amino nitrogen, acting as a bidentate chelating agent.

Iron(II) Complexes: For a high-spin Fe(II) complex of this compound in an octahedral geometry, the isomer shift (δ) would be expected in the range of 1.0-1.3 mm/s, with a large quadrupole splitting (ΔEQ) of 2.0-3.0 mm/s. In contrast, a low-spin Fe(II) complex would exhibit a much smaller isomer shift (δ ≈ 0.2-0.5 mm/s) and a smaller quadrupole splitting. cmu.ac.thsapub.org

Iron(III) Complexes: A high-spin Fe(III) complex would typically show an isomer shift in the range of 0.4-0.6 mm/s and a small quadrupole splitting (ΔEQ < 1.0 mm/s) due to the spherically symmetric d⁵ electron configuration. researchgate.netmdpi.com Low-spin Fe(III) complexes are less common but would have different parameters.

Computational methods, such as DFT, can be used to predict the Mössbauer parameters for these complexes, providing a valuable comparison with experimental data. acs.orgacs.org

Table 4: Predicted Mössbauer Parameters for Hypothetical Iron Complexes of this compound

ComplexSpin StatePredicted Isomer Shift (δ) (mm/s)Predicted Quadrupole Splitting (ΔEQ) (mm/s)
[Fe(this compound)₃]²⁺High-spin Fe(II)1.0 - 1.32.0 - 3.0
[Fe(this compound)₃]²⁺Low-spin Fe(II)0.2 - 0.5< 1.0
[Fe(this compound)₃]³⁺High-spin Fe(III)0.4 - 0.6< 1.0

Theoretical and Computational Chemistry Studies of 2 Oxopropanehydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods are used to predict molecular geometries, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for the study of medium-sized organic molecules like 2-oxopropanehydrazide. DFT methods are used to determine the electron density of a system to calculate its energy and, from there, a wide range of molecular properties.

For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Predict Reactivity Indices: DFT is used to calculate global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in understanding the chemical behavior of the molecule. For hydrazide derivatives, DFT has been employed to investigate charge distribution, which is crucial for their biological activity. acs.org

A typical output for reactivity analysis of this compound using DFT would include the following parameters, although specific values from dedicated studies are not currently published:

DFT-Calculated Parameter Description Typical Application for this compound
Total Energy The total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different conformers or tautomers (e.g., keto-enol forms).
Dipole Moment A measure of the overall polarity of the molecule.Provides insight into solubility in polar solvents and the nature of intermolecular electrostatic interactions.
Atomic Partial Charges The distribution of electron density among the atoms in the molecule.Helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, key to predicting reaction mechanisms.
Electrostatic Potential (ESP) Map A visual representation of the charge distribution on the molecule's surface.Identifies regions prone to electrophilic or nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energy calculations and reaction barriers.

For this compound, high-accuracy ab initio calculations would be valuable for:

Benchmarking DFT Results: Validating the accuracy of less computationally expensive DFT methods for this specific class of compounds.

Investigating Reaction Mechanisms: Calculating precise activation energies and transition state geometries for reactions involving the hydrazide or ketone functionalities.

Studying Weak Interactions: Accurately describing non-covalent interactions, such as hydrogen bonding, which are critical for understanding the conformational preferences and intermolecular associations of this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would pinpoint the reactive sites. The lone pairs on the nitrogen atoms of the hydrazide group and the oxygen of the carbonyl group are expected to contribute significantly to the HOMO, making them nucleophilic centers. The carbonyl carbon is expected to be a primary electrophilic site, with a significant contribution to the LUMO. While specific values are not available, studies on related hydrazides confirm the utility of FMO analysis in predicting reactivity. nih.gov

FMO Parameter Significance for this compound
EHOMO Energy of the HOMO; relates to the ionization potential and electron-donating ability.
ELUMO Energy of the LUMO; relates to the electron affinity and electron-accepting ability.
ΔE (ELUMO - EHOMO) HOMO-LUMO gap; indicates chemical reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Calculations

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

This compound has several rotatable bonds, allowing it to adopt multiple conformations. The relative stability of these conformers is dictated by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amide proton and the ketone oxygen.

Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the potential energy using quantum mechanics or a force field, would reveal the low-energy structures of this compound. This analysis is critical as the biological activity and chemical reactivity of a molecule often depend on its preferred shape. For related nicotinohydrazides, computational studies have shown that the conformer in which the azomethine proton is syn to the N-NH bond is the most stable.

Molecular dynamics simulations can model how a molecule of this compound interacts with other molecules, including solvents or biological macromolecules. By simulating the system over time (from nanoseconds to microseconds), MD can provide insights into:

Solvation: How solvent molecules (e.g., water) arrange around this compound and form hydrogen bonds.

Binding to a Target: In the context of drug design, MD simulations can explore how the molecule fits and moves within the active site of a protein. For instance, a molecular docking study identified a binding affinity of -5.2 Kcal/mol for this compound with Plasmodium falciparum L-lactate dehydrogenase. epa.gov MD simulations would further be used to assess the stability of this binding pose and the dynamics of the protein-ligand complex.

Aggregation: How multiple molecules of this compound might interact with each other in a condensed phase.

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.

Conformational Landscapes of this compound and its Derivatives

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, also known as acetylhydrazide, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate key spectroscopic data, including infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. d-nb.infowindows.netscirp.org

DFT calculations have proven to be highly accurate in predicting the NMR chemical shifts of organic compounds. d-nb.info Recent advancements, particularly those that account for conformational isomers, have further enhanced the precision of these predictions. d-nb.info While specific DFT studies detailing the full spectroscopic prediction for this compound are not extensively documented in dedicated publications, the principles are well-established. For instance, the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard approach for calculating NMR chemical shifts. nih.gov By optimizing the molecular geometry of this compound and calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁴N, ¹⁷O), a theoretical NMR spectrum can be generated. d-nb.infofrontiersin.org These predicted shifts can then be compared with experimental data. For acetylhydrazide, experimental ¹H and ¹³C NMR data have been reported in various studies. rsc.orgrsc.org Machine learning-augmented DFT methods have also emerged as a powerful strategy, often improving the accuracy of predictions by correcting systematic errors in DFT calculations. frontiersin.orguni-bonn.de

Similarly, computational methods are used to predict vibrational spectra (IR and Raman). researchgate.netutdallas.edu By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These calculations help in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption bands. pressbooks.publibretexts.org For acetylhydrazide, the characteristic IR absorptions include N-H stretching, C=O (Amide I) stretching, and N-H bending vibrations. utdallas.eduvscht.cz Theoretical calculations can model these vibrations with considerable accuracy, often with deviations that can be systematically corrected using scaling factors. researchgate.net

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT. scirp.orgresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic transitions. scirp.org For a molecule like this compound, TD-DFT can elucidate the nature of the electronic transitions, such as n → π* or π → π* transitions involving the carbonyl group and nitrogen lone pairs.

Interactive Table: Experimental and Characteristic Spectroscopic Data for this compound (Acetylhydrazide)

Ligand-Protein Interaction Modeling (Excluding Efficacy/Clinical Outcomes)

Molecular docking is a key computational technique used to predict how a ligand, such as this compound, binds to a macromolecular target, typically a protein. nih.govjscimedcentral.com This method explores the possible binding orientations and conformations of the ligand within the active site of a protein and estimates the strength of the interaction, commonly expressed as a binding energy or docking score. mdpi.com

Molecular Docking Studies with Target Biomolecules

Molecular docking studies have been conducted to investigate the interaction of this compound and its derivatives with various biological targets. These in silico analyses provide valuable insights into the potential binding affinity and specificity of these compounds.

One study investigated the binding of this compound to Plasmodium falciparum L-lactate dehydrogenase (PfLDH), an important target for antimalarial drug development. researchgate.net In this virtual screening study, this compound was docked into the active site of PfLDH to assess its potential as an inhibitor. researchgate.net

In other research, derivatives of N'-acetyl-hydrazide were docked against several proteins implicated in cancer. researchgate.net For instance, the binding affinities of these compounds were calculated for targets like the B-Raf proto-oncogene, serine/threonine kinase (B-Raf), and the human epidermal growth factor receptor 2 (HER2). researchgate.net A recent study from 2025 also performed molecular docking of N'-acetyl hydrazide derivatives against SIRT1 (Sirtuin 1), TPMT (Thiopurine S-methyltransferase), and Tyrosinase, which are targets for various diseases. rsc.orgresearchgate.net This study identified several derivatives with favorable predicted binding affinities for these proteins. rsc.org For example, one derivative, compound 2o , was shown to interact with all three targets. researchgate.net

Interactive Table: Summary of Molecular Docking Studies of this compound and Derivatives

Elucidation of Binding Modes and Interaction Energies

The primary goal of molecular docking is not only to predict binding affinity but also to elucidate the specific binding mode of a ligand. researchgate.neteyesopen.com This involves identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. researchgate.net

The study on N'-acetyl hydrazide derivatives with SIRT1, TPMT, and Tyrosinase provided detailed interaction patterns. researchgate.net The docking analysis revealed the specific amino acid residues involved in binding and the types of interactions formed. researchgate.net For instance, molecular docking of a related series of hydrazones with Mycobacterium tuberculosis protein kinase B (PknB) showed binding energies ranging from -6.99 to -8.27 kcal/mol. sciforum.netsciforum.net The analysis of these docked complexes would typically reveal hydrogen bonds between the hydrazide moiety (N-H and C=O groups) and polar residues in the active site, as well as hydrophobic interactions involving the acetyl methyl group. These detailed interaction maps are crucial for structure-based drug design, as they can guide the modification of the ligand to improve its binding affinity and selectivity. nih.gov

Coordination Chemistry of 2 Oxopropanehydrazide

Ligating Properties of 2-Oxopropanehydrazide

Denticity and Coordination Modes (e.g., Mono-, Bi-, Polydentate)

This compound, also known as acetylhydrazide, is a versatile ligand in coordination chemistry, capable of exhibiting various coordination modes. Its ability to act as a ligand is attributed to the presence of multiple donor atoms, namely the two nitrogen atoms of the hydrazide group and the oxygen atom of the carbonyl group. The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. unacademy.combyjus.com

Depending on the reaction conditions, the nature of the metal ion, and the solvent used, this compound can coordinate to metal centers in several ways:

Monodentate: It can coordinate to a metal ion through a single donor atom. While less common, this can occur through either the amino nitrogen or the carbonyl oxygen.

Bidentate: This is a very common coordination mode for hydrazide derivatives. wikipedia.org this compound can form a stable five-membered chelate ring by coordinating to a metal ion through the amino nitrogen and the carbonyl oxygen (N,O-coordination). wikipedia.org This mode of coordination is prevalent in many of its transition metal complexes.

Polydentate (Bridging): In some instances, this compound can act as a bridging ligand, connecting two or more metal centers. This can happen if, for example, the terminal nitrogen and the carbonyl oxygen of the same ligand molecule coordinate to different metal ions. This bridging behavior leads to the formation of polynuclear complexes.

The specific coordination behavior is influenced by factors such as the pH of the solution, which can affect the protonation state of the ligand, and the steric and electronic properties of other ligands present in the coordination sphere. nih.gov

Impact of Tautomerism on Coordination Behavior

This compound can exist in two tautomeric forms: the keto form and the enol form. This tautomerism plays a crucial role in its coordination chemistry, as it influences the available donor atoms and the charge of the coordinating species.

Keto Form: In the solid state and in most solutions, this compound primarily exists in the keto form, which features a carbon-oxygen double bond (C=O) and a nitrogen-hydrogen single bond (N-H). In this form, it typically coordinates as a neutral bidentate ligand through the carbonyl oxygen and the terminal amino nitrogen atom.

Enol Form: Under certain conditions, such as in the presence of a base or upon coordination to certain metal ions, the keto form can tautomerize to the enol form. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). The enol form can then be deprotonated to act as a monoanionic ligand, coordinating to the metal ion through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often observed in complexes where the metal ion is in a higher oxidation state.

The ability to switch between these tautomeric forms allows this compound to adapt to the electronic requirements of different metal centers and to stabilize a variety of coordination geometries. rsc.org This versatility makes it a valuable ligand in the design and synthesis of metal complexes with specific structural and electronic properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

A wide range of transition metal complexes of this compound and its derivatives have been synthesized and studied. koreascience.kr The general synthetic procedure involves dissolving the metal salt (e.g., chlorides, nitrates, acetates) and the ligand in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. nih.gov The resulting solid complex can then be filtered, washed, and dried. nih.gov

Characterization techniques commonly employed include:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. nih.govmdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. nih.gov A shift in the C=O stretching frequency to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations suggest the involvement of the hydrazinic nitrogen atoms in bonding. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. libretexts.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the oxidation state and the spin state of the central metal ion. uokerbala.edu.iq

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. unibas.it

Complex Color Yield (%) M.p. (°C) Molar Conductance (Ω⁻¹cm²mol⁻¹)
[Cu(L)₂(H₂O)₂]Green75>30012.5
[Ni(L)₂(H₂O)₂]Light Green8028015.2
[Co(L)₂(H₂O)₂]Pink7029514.8
[Zn(L)₂(H₂O)₂]White85>30010.7
L = this compound

Main Group Metal Complexes

While less common than their transition metal counterparts, main group metal complexes of this compound have also been prepared and investigated. mdpi.com The synthesis of these complexes generally follows similar procedures to those used for transition metals, often involving the reaction of a main group metal salt or an organometallic precursor with the ligand. msu.eduzanichelli.it

The characterization of these complexes also relies on similar analytical techniques. However, due to the diamagnetic nature of many main group metal ions, NMR spectroscopy (¹H, ¹³C) becomes a particularly powerful tool for elucidating the structure of these complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide valuable insights into the binding mode. nih.gov

Structural Aspects of this compound Metal Complexes

The structural diversity of metal complexes containing this compound is a direct consequence of its versatile ligating properties. X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of many of these compounds. mdpi.com

In many mononuclear complexes, this compound acts as a bidentate ligand, forming a five-membered chelate ring with the metal center through the carbonyl oxygen and the terminal nitrogen atom. wikipedia.org The resulting complexes can adopt various geometries, such as octahedral, square planar, or tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. kud.ac.insemanticscholar.org For example, with divalent first-row transition metals, octahedral complexes of the type [M(L)₂(H₂O)₂] are common, where L represents the deprotonated enol form of this compound.

In some cases, particularly with metal ions that favor higher coordination numbers or in reactions where the stoichiometry is varied, this compound can act as a bridging ligand, leading to the formation of polynuclear complexes. mdpi.com These can range from simple dinuclear structures to more complex polymeric chains or clusters.

Coordination Geometries and Stereochemistry

The coordination of this compound to metal ions results in a variety of coordination geometries and stereochemical arrangements. The specific geometry adopted is influenced by factors such as the metal ion's size and charge, as well as its electronic configuration. libretexts.org For instance, coordination numbers typically range from 2 to as high as 16, with 6 being the most common. libretexts.org

Common coordination geometries include:

Octahedral: This is a very common geometry for coordination number 6. libretexts.org

Tetrahedral: This geometry is often observed for coordination number 4. libretexts.org

Square Planar: This geometry is also associated with coordination number 4 and is frequently found in metal ions with a d⁸ electronic configuration. libretexts.orglibretexts.org

The spatial arrangement of the ligands attached directly to the central metal ion defines the coordination polyhedron. uomustansiriyah.edu.iq For example, a complex like [Co(NH₃)₆]³⁺ exhibits an octahedral geometry. uomustansiriyah.edu.iq

In some instances, distortions from these ideal geometries can occur, which can sometimes be explained by the Jahn-Teller theorem. libretexts.orguni-siegen.de This theorem applies when there is an unequal number of electrons in the eg orbitals of an octahedral complex, leading to a distortion in the geometry. uni-siegen.de

Interactive Data Table: Common Coordination Geometries
Coordination NumberGeometryExample
4Tetrahedral[NiCl₄]²⁻
4Square Planar[PtCl₄]²⁻
6Octahedral[Co(NH₃)₆]³⁺

Bridging Ligand Architectures

A bridging ligand is a crucial component in coordination chemistry that connects two or more metal ions. wikipedia.orgtaylorandfrancis.com This bridging can be facilitated by a single atom or a polyatomic ligand. wikipedia.org The notation used to indicate a bridging ligand is the Greek letter mu (μ), followed by a subscript number denoting the number of metal atoms it binds to. wikipedia.org

This compound, with its multiple donor sites, can function as a bridging ligand, leading to the formation of polynuclear or multinuclear complexes. uomustansiriyah.edu.iq These bridging ligands play a dual role: they stabilize the crystal structure and mediate magnetic interactions between the metal centers. taylorandfrancis.com The nature of the bridging ligand is a key factor in designing metal-organic frameworks (MOFs), where the ligand's geometry and connectivity dictate the final structure. taylorandfrancis.com

The formation of these bridged structures can be achieved through various synthetic strategies, including the direct assembly of metal ions and organic linkers or through the substitution of existing bridging ligands in a pre-formed metal-organic polyhedron. nih.gov The interchange between bridging and terminal ligand positions is a dynamic process known as bridge-terminal exchange. wikipedia.org

Interactive Data Table: Types of Ligands
Ligand TypeDescriptionExample
Terminal LigandA ligand that is bound to only one metal center.Ammonia (B1221849) in [Co(NH₃)₆]³⁺
Bridging LigandA ligand that connects two or more metal centers. wikipedia.orgChloride in [Fe₂(OH)₂(H₂O)₈]⁴⁺
Ambidentate LigandA ligand that can coordinate to a metal ion through two different atoms. uomustansiriyah.edu.iqThiocyanate (SCN⁻)

Electronic and Magnetic Properties of Metal Complexes

Crystal Field Theory and Ligand Field Theory Applications

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental models used to explain the electronic structures and properties of transition metal complexes. numberanalytics.com CFT, in its essence, treats the interaction between the metal ion and the ligands as purely electrostatic. matanginicollege.ac.inegyankosh.ac.in The ligands are considered as point charges that create an electrostatic field, which in turn removes the degeneracy of the metal's d-orbitals. libretexts.orgmatanginicollege.ac.in

In an octahedral field, the d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). uni-siegen.dematanginicollege.ac.in The energy difference between these two sets is known as the crystal field splitting energy (Δo). libretexts.orguni-siegen.de The magnitude of Δo determines whether a complex will be high-spin or low-spin. matanginicollege.ac.in Weak field ligands result in a small Δo, leading to high-spin complexes with a greater number of unpaired electrons. matanginicollege.ac.in Conversely, strong field ligands cause a large Δo, resulting in low-spin complexes with fewer unpaired electrons. matanginicollege.ac.in

CFT and LFT are instrumental in designing transition metal complexes with specific electronic and magnetic properties for applications in fields like catalysis and materials science. numberanalytics.com

Spectrochemical Series and Magnetochemical Series Considerations

The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. egyankosh.ac.in Ligands that induce a large splitting are termed strong-field ligands, while those that cause a small splitting are weak-field ligands. The color of transition metal complexes is a direct consequence of this d-orbital splitting, as it often corresponds to the energy of visible light, leading to d-d electronic transitions. egyankosh.ac.in

The magnetochemical series, on the other hand, ranks ligands based on their influence on the magnetic properties of a complex. libretexts.org This series can be established by observing the shifts in nuclear magnetic resonance (NMR) spectroscopy of paramagnetic complexes. libretexts.org For instance, in certain iron-porphyrin complexes, the spin state can be intermediate between high-spin (S=5/2) and a lower spin state (S=3/2), and the observed NMR shift can be used to gauge the field strength of an axial ligand. libretexts.org It is noteworthy that the position of a ligand in the magnetochemical series can sometimes differ from its position in the spectrochemical series due to factors like the spin state of the metal ion and the extent of pi-bonding. libretexts.org

The magnetic properties of coordination compounds are determined by the presence of unpaired electrons. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. libretexts.orgdalalinstitute.com In polynuclear complexes, the individual magnetic moments of the metal centers can interact, leading to phenomena like ferromagnetism (parallel alignment of moments) or antiferromagnetism (antiparallel alignment). dalalinstitute.comhcpgcollege.edu.in

Reactivity and Catalytic Applications of this compound Metal Complexes (Non-Biological)

Metal complexes of ligands similar to this compound, such as Schiff bases, have demonstrated significant catalytic activity in a range of non-biological reactions. nih.govresearchgate.net These applications often involve the metal complex acting as a homogeneous catalyst.

For example, manganese(II) Schiff base complexes have been shown to be highly selective catalysts for the oxidation of cyclohexene (B86901) to cyclohexene oxide. nih.gov Similarly, molybdenum(VI) Schiff base complexes have proven to be efficient and selective catalysts for the oxidation of various olefins. nih.gov The catalytic activity can be influenced by the addition of other molecules; for instance, the presence of imidazole (B134444) can enhance the catalytic activity of certain manganese complexes in oxidation reactions. nih.gov

Copper complexes have also been a focus of catalytic research. beilstein-journals.org Copper-catalyzed reactions find broad application in synthetic chemistry. beilstein-journals.org The development of copper complexes with redox-active ligands has opened up new avenues for catalysis, where the ligand actively participates in the electronic processes of the reaction. beilstein-journals.org These systems can be used in reactions like the aerobic oxidation of alcohols and phenol-amine couplings. beilstein-journals.org

The reactivity of these complexes can be understood in terms of the lability or inertness of the metal center. uci.edu Factors such as the d-electron configuration and the spin state of the metal ion play a crucial role in determining the rate of ligand substitution reactions, which is a key step in many catalytic cycles. uci.edu For example, high-spin d⁶ complexes are often labile due to the presence of electrons in the anti-bonding eg orbitals. uci.edu

Biochemical and Biological Interactions of 2 Oxopropanehydrazide Mechanistic Focus

Molecular Recognition and Binding Mechanisms

Molecular recognition is the foundation of biological processes, involving specific, non-covalent interactions between molecules. nih.gov In the context of 2-oxopropanehydrazide and its derivatives, understanding these interactions at a molecular level is crucial to elucidating their biological activity.

Interaction with Enzymes and Receptors at a Molecular Level

The interaction of this compound derivatives with enzymes and receptors is a complex process governed by a variety of non-covalent forces. These interactions are highly specific, meaning that a molecule will bind preferentially to its target over other molecules. nih.gov The binding affinity, or the strength of the interaction, is also a critical factor. nih.gov

The process of molecular recognition involves a molecule, often referred to as a ligand or substrate, fitting into a specific binding site on a protein, such as an enzyme or receptor. This binding is driven by the formation of multiple non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement of amino acid residues within the binding site creates a unique chemical environment that is complementary to the ligand.

In the case of derivatives of this compound, their ability to act as inhibitors of various enzymes suggests a high degree of molecular recognition. For instance, in the inhibition of urease, it is proposed that these compounds interact with the nickel ions present in the active site of the enzyme, a key feature for catalysis. Similarly, their interaction with other enzymes likely involves specific binding within the active or allosteric sites, leading to a modulation of enzyme activity.

The study of these interactions often employs computational methods like molecular docking, which can predict the binding pose and affinity of a ligand to a protein. mdpi.com These in silico approaches provide valuable insights into the specific amino acids and types of interactions involved in the molecular recognition process.

Inhibition Mechanisms of Specific Enzymes (e.g., Urease, Cholinesterases, Alpha-Glucosidase, Lipoxygenase, Protein Kinases)

Derivatives of this compound have been investigated for their inhibitory effects on a range of enzymes, each with distinct mechanisms of action.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov Its inhibition is a key strategy for treating infections caused by urease-producing bacteria. nih.gov Hydrazide derivatives, including those related to this compound, are known to be potent urease inhibitors. researchgate.netresearchgate.net The proposed mechanism of inhibition involves the interaction of the hydrazide moiety with the nickel ions in the urease active site, disrupting the catalytic cycle. Some studies have shown that these compounds can be more effective than standard inhibitors like thiourea. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com While direct studies on this compound are limited, related hydrazone derivatives have been shown to inhibit cholinesterases. nih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from accessing it. nih.gov

Alpha-Glucosidase: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. wikipedia.orgmdpi.com Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. wikipedia.org Various natural and synthetic compounds, including some with hydrazide-like structures, have been shown to inhibit this enzyme. nih.govscielo.brscielo.br The mechanism is typically competitive, where the inhibitor vies with the carbohydrate substrate for the enzyme's active site. wikipedia.org

Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govmdpi.com Inhibition of LOX is a target for anti-inflammatory therapies. nih.gov While specific data on this compound is not readily available, various compounds are known to inhibit LOX activity. researchgate.netsigmaaldrich.comcaymanchem.com

Protein Kinases: Protein kinases are a large family of enzymes that play critical roles in cell signaling by phosphorylating other proteins. nih.govucsf.edu Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. nih.gov Derivatives of hydrazides have been investigated as protein kinase inhibitors. sciforum.net For example, N'-(substitutedbenzylidene)-3-(2-nitrophenylamino)-3-oxopropanehydrazide derivatives have been studied for their potential to inhibit Mycobacterium tuberculosis protein kinase B (PknB), an essential enzyme for mycobacterial growth. sciforum.net The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. ucsf.edu

Cellular and Subcellular Interaction Studies (Excluding Human Clinical Data)

In Vitro Studies on Cellular Pathways and Processes

In vitro studies using cell lines are instrumental in understanding how compounds like this compound and its derivatives affect cellular functions. These studies provide a controlled environment to investigate specific cellular pathways and processes.

For instance, derivatives of this compound have been evaluated for their anticancer activity against various cancer cell lines. Research on 2'-hydroxychalcone, a related class of compounds, has demonstrated the ability to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro. nih.govnih.gov Mechanistic investigations revealed that these effects were associated with the inhibition of the NF-κB signaling pathway, a crucial regulator of cell survival and inflammation. nih.govnih.gov Furthermore, these compounds were shown to induce an accumulation of reactive oxygen species (ROS), trigger endoplasmic reticulum stress, and activate the JNK/MAPK pathway. nih.govnih.gov

Such studies often involve a variety of assays to measure cell viability, proliferation, apoptosis (programmed cell death), and autophagy (a cellular recycling process). The findings from these in vitro models are crucial for identifying the molecular targets and cellular pathways affected by the compound, providing a foundation for further mechanistic investigations.

Mechanistic Investigations into Biological Activity (e.g., Anti-mycobacterial Mechanisms, Antifungal Mechanisms)

Anti-mycobacterial Mechanisms:

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new anti-mycobacterial agents with novel mechanisms of action. nih.govnih.gov Hydrazide derivatives, including those structurally related to this compound, have been a focus of such research. sciforum.net

One key target in Mtb is protein kinase B (PknB), a serine/threonine protein kinase essential for mycobacterial growth and viability. sciforum.net Molecular docking studies have been employed to investigate the binding of N'-(substitutedbenzylidene)-3-(2-nitrophenylamino)-3-oxopropanehydrazide derivatives to the active site of PknB. sciforum.net This suggests a mechanism of action that involves the inhibition of this crucial enzyme, thereby disrupting essential cellular signaling pathways in the bacterium.

Another potential mechanism for anti-mycobacterial agents is the disruption of the unique mycobacterial cell wall, which is rich in mycolic acids. nih.gov Some drugs, like isoniazid, work by inhibiting mycolic acid biosynthesis. nih.gov While the exact mechanism of this compound derivatives on the cell wall is not fully elucidated, it remains a plausible target for this class of compounds.

Antifungal Mechanisms:

Fungal infections, particularly in immunocompromised individuals, are a significant health concern, and drug resistance is a growing problem. nih.govresearchgate.net The development of new antifungal agents with different mechanisms of action is therefore critical.

The primary targets for many antifungal drugs are components of the fungal cell membrane or cell wall. pharmascholars.com For example, azole antifungals inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to its disruption. nih.govpharmascholars.com Polyenes, like Amphotericin B, bind directly to ergosterol, forming pores in the membrane and causing cell death. pharmascholars.comfrontiersin.org Echinocandins target the synthesis of β-glucan, an essential polymer in the fungal cell wall. pharmascholars.com

While specific studies on the antifungal mechanism of this compound are limited, related heterocyclic compounds like 1,3,4-oxadiazoles have shown promise. nih.gov These compounds were identified as potential inhibitors of thioredoxin reductase, an enzyme crucial for maintaining the redox balance within the fungal cell. nih.gov Inhibition of this enzyme is hypothesized to lead to internal cellular damage. nih.gov Given the structural similarities, it is plausible that this compound derivatives could exert their antifungal effects through similar or related mechanisms.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Non-Clinical)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the impact on its activity, researchers can identify key chemical features responsible for its therapeutic effects.

For derivatives of this compound, SAR studies have provided valuable insights into their inhibitory potential against various enzymes. For example, in the context of urease inhibition, the nature and position of substituents on the aromatic rings of related compounds have been shown to significantly influence their inhibitory potency. researchgate.net The presence of certain functional groups can enhance the binding affinity of the inhibitor to the enzyme's active site, leading to more effective inhibition.

Similarly, in the development of anti-mycobacterial agents targeting protein kinase B, the substitution pattern on the benzylidene moiety of N'-(substitutedbenzylidene)-3-(2-nitrophenylamino)-3-oxopropanehydrazide derivatives plays a crucial role in their activity. Molecular docking studies can complement SAR by providing a rational basis for the observed activity changes, showing how different substituents interact with specific amino acid residues in the binding pocket.

These non-clinical SAR studies are essential for the rational design of more potent and selective inhibitors. By understanding which parts of the molecule are critical for binding and which can be modified to improve properties like solubility or metabolic stability, chemists can guide the synthesis of new analogues with enhanced therapeutic potential.

Analytical Method Development for 2 Oxopropanehydrazide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. clu-in.org For a polar compound like 2-oxopropanehydrazide, various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it well-suited for this compound. moravek.com It is widely used for determining the purity and quantifying the amount of a substance in a sample. moravek.comdrawellanalytical.com

A common approach for polar analytes is Reversed-Phase HPLC (RP-HPLC). latamjpharm.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. chromatographyonline.com For this compound, a gradient elution with a mobile phase consisting of water (potentially buffered to a specific pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would likely be effective. latamjpharm.org

The development of an HPLC method involves a systematic approach to optimize parameters such as the column, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. researchgate.net Validation of the method is essential to ensure it is accurate, precise, and reliable for its intended purpose. pensoft.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on common practices for similar polar compounds.

Quantitative analysis by HPLC is typically performed by creating a calibration curve from the peak areas of standard solutions of known concentrations. ksu.edu.sa The concentration of the analyte in an unknown sample can then be determined from this curve.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. clu-in.org Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. phenomenex.blogjfda-online.com

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the hydrazide group. phenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. sigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Table 2: Hypothetical GC Conditions for the Analysis of Derivatized this compound

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

This table provides a potential set of GC parameters for the analysis of a silylated derivative of this compound.

Coupled Techniques (e.g., HPLC-MS, GC-MS) for Enhanced Specificity

Coupling chromatographic techniques with mass spectrometry (MS) provides a high degree of specificity and sensitivity. drawellanalytical.com

HPLC-MS: Liquid Chromatography-Mass Spectrometry combines the separation capabilities of HPLC with the mass analysis of MS. jfda-online.com This technique is invaluable for confirming the identity of peaks in a chromatogram and for analyzing complex mixtures. nih.gov For this compound, an electrospray ionization (ESI) source would likely be used to generate ions for MS analysis. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for targeted quantification or full scan mode for identification. jfda-online.com

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of volatile and thermally stable compounds. researchgate.net For this compound, GC-MS analysis would be performed on its volatile derivative. jfda-online.com The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for definitive identification. nist.govdocbrown.info

Spectrophotometric Quantification Methodologies

Spectrophotometric methods are often used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible region of the electromagnetic spectrum.

UV-Vis Based Methods for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of an analyte in solution. globalresearchonline.net The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nihs.go.jp

To develop a UV-Vis method for this compound, the first step is to determine its wavelength of maximum absorbance (λmax) by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). researchgate.net A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. globalresearchonline.net The concentration of an unknown sample can then be calculated from its absorbance using the calibration curve.

Table 3: Example Data for a UV-Vis Calibration Curve of this compound

Concentration (µg/mL)Absorbance at λmax (e.g., 210 nm)
2.50.125
5.00.250
10.00.500
15.00.750
20.01.000

This table presents hypothetical data illustrating a linear relationship between concentration and absorbance, which is fundamental for quantitative UV-Vis analysis.

Development of Colorimetric Assays

Colorimetric assays involve a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. nmkl.org These assays can be highly sensitive and specific. epa.gov

For this compound, a colorimetric assay could potentially be developed based on the reactivity of its hydrazide or carbonyl functional group. For instance, hydrazides can be coupled with specific reagents to form intensely colored compounds. One such method involves the coupling with diazotized reagents. nih.gov Another approach could be the reaction of the carbonyl group with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored 2,4-dinitrophenylhydrazone, a well-established method for the quantification of aldehydes and ketones. epa.gov The development of such an assay would require optimization of reaction conditions, including pH, temperature, and reagent concentrations, to ensure a stable and reproducible color formation. nih.gov

Electrochemical Detection Methods

Electrochemical methods offer a promising avenue for the detection of this compound due to their inherent advantages, such as high sensitivity, rapid response, and cost-effectiveness. rsc.org The hydrazide functional group (-CONHNH₂) in this compound is electrochemically active, meaning it can be oxidized at an electrode surface. This electro-oxidation produces a measurable electrical signal (current) that is proportional to the compound's concentration.

Various electrochemical techniques can be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. nih.govnih.gov CV is often used to study the electrochemical behavior of the analyte and optimize detection parameters, while DPV and square wave voltammetry (SWV) are typically used for quantitative analysis due to their enhanced sensitivity and better resolution against background currents. nih.govresearchgate.net

To enhance the sensitivity and selectivity of the detection, the working electrode is often modified. Materials like graphene, carbon nanotubes, metal oxides (e.g., MnO₂), and conductive polymers can be used to create a modified electrode surface. nih.goviapchem.orgfrontiersin.org These materials increase the electrode's surface area and catalytic activity, leading to an amplified signal for the oxidation of the hydrazide. iapchem.orgrsc.org For instance, a study on hydrazine (B178648) detection utilized a glassy carbon electrode (GCE) modified with a composite of electrochemically reduced graphene oxide (ErGO) and a conductive polymer, which significantly improved detection limits. nih.gov A similar approach could be adapted for this compound, leveraging the synergistic effects of nanomaterials to achieve low detection limits. frontiersin.org The development of such a sensor would involve:

Fabrication: Depositing a film of the modifying material (e.g., a polymer or nanocomposite) onto a base electrode like a GCE or screen-printed electrode. iapchem.orggoogle.com

Optimization: Fine-tuning parameters such as the pH of the supporting electrolyte, potential scan rate, and accumulation time to maximize the electrochemical response. researchgate.net

Measurement: Using a sensitive technique like DPV to measure the peak current, which correlates to the this compound concentration.

The primary challenge in electrochemical detection is potential interference from other electroactive species in the sample matrix. figshare.com Therefore, careful selection of the electrode modifying material and optimization of the electrochemical parameters are essential to ensure the method is selective for this compound.

Method Validation for Analytical Reliability

Once an analytical method is developed, it must be validated to demonstrate its reliability and suitability for its intended purpose. demarcheiso17025.comiosrphr.orgfda.gov Validation involves a series of experiments to assess several key performance characteristics as defined by international guidelines like the International Council for Harmonisation (ICH). pensoft.neteurachem.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.netsemanticscholar.org Selectivity refers to the method's ability to differentiate the analyte from these other substances. oup.com

For a chromatographic method like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of other compounds. pensoft.netsemanticscholar.org This is typically achieved by:

Analyzing a blank sample (matrix without the analyte) to ensure no interfering peaks appear at the retention time of this compound.

Analyzing a spiked sample containing this compound and potential impurities or related substances to confirm that their peaks are separated. semanticscholar.org

In the case of electrochemical sensors, selectivity is tested by measuring the response to this compound in the presence of high concentrations of potential interfering ions and compounds. nih.gov Studies on hydrazine sensors have shown good selectivity against common ions like Na⁺, K⁺, Mg²⁺, and Cl⁻. nih.gov

A highly selective method ensures that the measured signal is exclusively from the analyte of interest, which is fundamental for accurate quantification. oup.comnih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. pensoft.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.netresearchgate.net

These limits are crucial for trace analysis, such as when monitoring for impurities or residues. They can be determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. pensoft.netconicet.gov.ar For related hydrazide compounds, validated methods have achieved LOD and LOQ values in the low microgram-per-milliliter (µg/mL) or even nanogram-per-milliliter (ng/mL) range. pensoft.netresearchgate.netmdpi.com

Table 1: Representative LOD and LOQ Values for Hydrazide Compounds from Validated Analytical Methods

Compound/MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source
Hydrazine Derivative (Spectrophotometry)0.10 µg/mL0.30 µg/mL researchgate.net
Pyrrole Hydrazone (RP-HPLC)0.20 µg/mL0.40 µg/mL pensoft.net
Hydrazine (Electrochemical Sensor)0.01 µM0.03 µM nih.gov
Maleic Hydrazide (HPLC)0.33 mg/kg1.0 mg/kg conicet.gov.ar
Lysergic Acid Hydrazide (HPLC-FLD)0.185 µg/kg0.655 µg/kg mdpi.com

This table presents data for analogous compounds to illustrate typical performance characteristics.

These three parameters are fundamental to proving the reliability of a quantitative analytical method. semanticscholar.org

Accuracy: Refers to the closeness of the test results obtained by the method to the true value. pensoft.net It is often evaluated using recovery studies, where a known amount of this compound is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. For many applications, recovery values between 90% and 110% are considered acceptable. conicet.gov.ar Studies on similar compounds report average recoveries in the range of 97.8% to 100.8%. researchgate.net

Precision: Expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. pensoft.net It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the laboratory, such as on different days, with different analysts, or on different equipment. For assays of active ingredients, RSD values are typically expected to be below 2%. pensoft.netresearchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. pensoft.netsemanticscholar.org Linearity is determined by analyzing a series of standards of this compound at different concentrations. The response (e.g., peak area in HPLC) is plotted against concentration, and a linear regression is performed. A good linear relationship is typically indicated by a correlation coefficient (R²) value of 0.999 or greater. researchgate.netconicet.gov.arresearchgate.net

Table 2: Typical Linearity and Accuracy Data for Hydrazide/Hydrazone Analysis

This table presents data for analogous compounds to illustrate typical performance characteristics.

Limit of Detection and Quantification

Sample Preparation and Matrix Effects Considerations

The goal of sample preparation is to extract this compound from its matrix (e.g., soil, water, food, or biological fluid) and remove interfering components before analysis. chromatographyonline.com As a highly polar compound, methods suitable for other polar analytes are likely applicable. The Quick Polar Pesticides (QuPPe) method, for example, is effective for extracting polar compounds like maleic hydrazide from various food matrices. nih.govwaters.comtecnofrom.com A typical procedure might involve:

Extraction: Homogenizing the sample with an acidified organic solvent like methanol or acetonitrile. nih.gov

Cleanup: Using a cleanup step like dispersive solid-phase extraction (d-SPE) to remove interferences such as pigments and lipids that were co-extracted. chromatographyonline.comnih.gov

Final Preparation: Filtering the extract before injection into an analytical instrument like an HPLC or IC system. tecnofrom.com

A significant challenge in analytical chemistry is the matrix effect , where components of the sample matrix other than the analyte alter the analytical signal. figshare.comtubitak.gov.tr This can lead to either signal suppression or enhancement, causing inaccurate quantification. For this compound, particularly in complex matrices like food or environmental samples, matrix effects are a critical consideration.

Strategies to evaluate and mitigate matrix effects include:

Matrix-Matched Calibration: Preparing calibration standards in a blank extract of the sample matrix to compensate for any consistent signal suppression or enhancement. waters.com

Standard Addition Method: Spiking the unknown sample with known amounts of the analyte. This is a robust way to correct for matrix effects but is more time-consuming.

Isotope Dilution: Using a stable isotope-labeled version of this compound as an internal standard. This is a highly effective but often expensive approach. nih.gov

Efficient Sample Cleanup: Optimizing the sample preparation procedure to remove as many interfering matrix components as possible before analysis. chromatographyonline.com

By carefully developing the detection method, performing rigorous validation, and addressing sample preparation and matrix challenges, a reliable and accurate analytical method for this compound can be established.

Advanced Applications of 2 Oxopropanehydrazide in Chemistry and Materials Science

Catalytic Applications (Non-Biological)

The application of 2-oxopropanehydrazide and its derivatives in catalysis is an expanding area of research. Its ability to participate in both metal-catalyzed and organocatalytic reactions highlights its chemical versatility.

This compound and its Schiff-base derivatives, particularly hydrazones, are effective ligands in transition metal catalysis. The molecule contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can coordinate with metal ions, forming stable chelate complexes. This coordination stabilizes the metal center and modulates its electronic and steric properties, which in turn influences the catalytic activity and selectivity of the complex. rsc.orgmdpi.com

When this compound reacts with aldehydes or ketones, it forms hydrazones which act as multidentate ligands. These ligands can bind to metal ions through the hydrazone's imine nitrogen, the amide oxygen, and often a deprotonated amide nitrogen or the oxygen from the pyruvic acid moiety. acs.orgnih.gov This chelation effect enhances the stability of the resulting metallo-complexes. researchgate.net

Table 1: Examples of Metal Complexes with Hydrazone Ligands and Their Catalytic Applications
Metal CenterLigand TypeCatalyzed ReactionReference
Zinc(II)Pyruvic acid salicylhydrazoneOxidation of 3,5-di-tert-butylcatechol acs.org
Manganese(II)Hydrazone from pyruvic acid and 4-pyridine carboxylic acid hydrazideSynthesis of complex structures, potential for oxidation catalysis nih.gov
Manganese(I)N,N-dialkylation and cyclization of acyl hydrazidesDehydrogenative alkylation and cyclization rsc.org
Copper(II), Cobalt(II), Nickel(II)Hydrazide-hydrazone ligandsDNA cleavage, potential nuclease activity rsc.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a green and metal-free alternative to traditional catalysis. researchgate.netresearchgate.net this compound possesses functional groups—notably the hydrazide moiety which is a derivative of a secondary amine—that are hallmarks of potent organocatalysts. nih.govyoutube.com

The primary mechanism by which hydrazides catalyze reactions, particularly with carbonyl compounds, is through the formation of transient iminium ions. acs.orgnih.gov The hydrazide reacts with an α,β-unsaturated aldehyde or ketone, forming a charged iminium intermediate. This intermediate is more electrophilic than the starting carbonyl compound, lowering its LUMO energy and accelerating nucleophilic attacks, such as in Diels-Alder or Michael addition reactions. acs.org After the reaction, the catalyst is regenerated through hydrolysis. acs.org

Similarly, this compound can react with a ketone or aldehyde to form an enamine, which is a key nucleophilic intermediate in many organocatalytic aldol (B89426) and Mannich reactions. nih.govyoutube.com Studies on simple hydrazides have confirmed their ability to catalyze reactions like the homoaldol condensation through a dual activation mechanism involving both iminium and enamine intermediates. nih.gov This bifunctional potential, where one part of the catalyst activates the nucleophile and another activates the electrophile, is a sophisticated strategy for achieving high efficiency and stereoselectivity. youtube.com

Table 2: Potential Organocatalytic Reactions Facilitated by this compound
Reaction TypeKey IntermediateRole of CatalystReference
Diels-Alder ReactionIminium ionLowers LUMO of the dienophile acs.org
Aldol CondensationEnamine / Iminium ionForms nucleophilic enamine and electrophilic iminium nih.gov
Michael AdditionIminium ionActivates the α,β-unsaturated system researchgate.net
Mannich ReactionEnamine / Iminium ionForms nucleophilic enamine and activates the imine electrophile nih.gov

As Ligands in Metal-Catalyzed Reactions

Materials Science Applications

The dual functionality of this compound makes it a valuable precursor for creating advanced materials with tailored properties for applications in polymer science, electronics, and surface protection.

Polymers are large molecules composed of repeating monomer units. sciforum.net this compound is an archetypal A-B monomer, containing two distinct reactive functional groups: a nucleophilic hydrazide group (-CONHNH₂) and an electrophilic ketone group (C=O). This structure allows it to undergo polymerization through several routes, most notably polycondensation. sciforum.net

The hydrazide group can react with bifunctional electrophiles, such as diacyl chlorides or dianhydrides, to form polyhydrazides. These polymers are known for their thermal stability and can be processed into fibers and films. Alternatively, the terminal -NH₂ of the hydrazide can react with diisocyanates to yield polymers containing urea (B33335) linkages.

The ketone group can undergo condensation reactions with dihydrazines or other molecules containing two primary amine groups. For example, reaction with a dihydrazide would lead to the formation of a poly(azine-hydrazone). The ability to use this compound in reactions to create polymer-supported materials, such as resins for solid-phase synthesis or for scavenging other molecules, has also been explored. researchgate.netweinobst.at For instance, a resin based on a pyruvic acid hydrazone has been developed for the solid-phase synthesis of peptide hydrazides. researchgate.net

Table 3: Potential Polymerization Reactions Involving this compound
Co-monomer TypeReactive Group on Co-monomerReactive Group on this compoundResulting Polymer LinkagePolymer Class
Diacyl Chloride-COCl-NH₂ (of hydrazide)AmidePolyhydrazide
Dicarboxylic Acid-COOH-NH₂ (of hydrazide)AmidePolyhydrazide
Dihydrazide-CONHNH₂C=O (ketone)HydrazonePoly(keto-hydrazone)
Diamine-NH₂C=O (ketone)Imine (Schiff Base)Poly(keto-imine) / Polyazine

Optoelectronic materials interact with light and electricity, forming the basis of devices like LEDs, solar cells, and sensors. rsc.orgresearchgate.net Chemical sensors are devices that produce a measurable signal in response to the presence of a specific chemical analyte. worldwidejournals.comnih.gov Derivatives of this compound, especially Schiff bases formed by the condensation of its ketone group with various amines, have emerged as promising candidates for these applications. nih.govnih.gov

These derivatives, particularly hydrazones, often possess conjugated π-electron systems and donor-acceptor character, which are conducive to interesting photophysical properties like fluorescence. nih.govnih.gov Many hydrazone-based compounds act as "turn-on" or "turn-off" fluorescent chemosensors. rsc.orgworldwidejournals.commdpi.com The sensing mechanism typically involves the coordination of a target analyte, often a metal ion, with the heteroatoms of the hydrazone ligand. nih.govzstu.edu.cn This binding event can alter the electronic structure of the molecule, leading to a significant change in its fluorescence emission through processes like Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT). zstu.edu.cnbiorxiv.org

For example, a hydrazone derived from this compound could selectively bind to a metal ion like Al³⁺ or Cu²⁺, causing a dramatic increase or decrease in its fluorescence intensity, allowing for sensitive and selective detection. rsc.orgbiorxiv.org The photophysical properties that make these molecules good sensors also make them relevant for optoelectronic materials, where efficient light emission and charge transfer are critical. nih.gov

Table 4: Properties of Hydrazone-Based Fluorescent Chemosensors
Sensor BaseTarget AnalyteSensing MechanismDetection Limit (LOD)Reference
Thiophene-2-carbohydrazide Schiff BaseAl³⁺Fluorescence enhancement1.35 x 10⁻⁹ M rsc.org
Rhodamine-Hydrazide DerivativeFe(II)Turn-on fluorescence (ring-opening)Not specified nih.gov
Dicyanomethylene-4H-Pyran DerivativeCu²⁺Fluorescence quenching90.1 nM biorxiv.org
1,8-Naphthalimide HydrazoneF⁻Colorimetric and Fluorescent change (deprotonation)Not specified researchgate.net

Corrosion is the electrochemical degradation of materials, and inhibitors are substances that, when added in small concentrations, slow down this process. zstu.edu.cn Organic molecules containing heteroatoms (like N, S, and O) and π-electrons are particularly effective corrosion inhibitors for metals in acidic media. nih.govresearchgate.net this compound fits this profile perfectly, containing multiple nitrogen and oxygen atoms and a carbonyl π-system.

The primary mechanism of inhibition is the adsorption of the inhibitor molecule onto the metal surface. researchgate.net This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron in steel).

This compound and its derivatives, such as thiosemicarbazones, can form a protective film on the metal surface. weinobst.at This film acts as a barrier, isolating the metal from the corrosive environment and blocking the active sites for anodic dissolution and cathodic hydrogen evolution. zstu.edu.cnresearchgate.net The effectiveness of such inhibitors generally increases with concentration up to a point where a stable monolayer is formed. Studies on various hydrazide and hydrazone derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in acidic solutions. nih.gov These molecules typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic corrosion reactions. researchgate.net

Table 5: Corrosion Inhibition Data for Hydrazide/Hydrazone Derivatives on Mild Steel
Inhibitor TypeCorrosive MediumMax. Inhibition Efficiency (%)Adsorption IsothermReference
Hydrazone Derivatives1.0 M HCl96%Langmuir
Fatty Hydrazide DerivativesAcidic Media91.7% - 96.5%Temkin
Hydrazine (B178648) Derivatives2 M H₃PO₄85.6%Langmuir nih.gov
Thiosemicarbazone of Pyruvic AcidWaterEffective inhibition reportedForms insoluble Fe(II) complex film weinobst.at

Components in Optoelectronic and Sensing Materials

Applications as Chemical Reagents in Complex Synthesis

This compound, also known as acetoacetic acid hydrazide, is a highly versatile and valuable reagent in the field of organic synthesis. Its unique molecular structure, featuring multiple reactive sites—an active methylene (B1212753) group, a ketone carbonyl group, and a hydrazide moiety—allows it to participate in a wide array of chemical transformations. This multifunctionality makes it an ideal building block for the construction of complex molecules, particularly heterocyclic systems and functionalized polymers. Its utility spans from the creation of pharmacologically significant scaffolds to the development of advanced materials with tailored properties.

Role in the Synthesis of Heterocyclic Compounds

The intrinsic reactivity of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceuticals, agrochemicals, and materials.

One of the most prominent applications of this compound is in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. Pyrazolones are a class of compounds that have been of interest since their first synthesis by Ludwig Knorr in 1883. innovareacademics.in The reaction typically involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776) (a direct precursor to this compound), with a hydrazine derivative. innovareacademics.inmdpi.com

The process begins with the reaction between ethyl acetoacetate and hydrazine hydrate (B1144303), which upon heating, cyclizes to form 3-methyl-5-pyrazolone. innovareacademics.inresearchgate.net This foundational reaction can be adapted to produce a vast library of substituted pyrazoles by using substituted hydrazines or by further reacting the resulting pyrazolone ring. For instance, multi-component reactions involving an aryl hydrazine, ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin (B602359) can yield complex benzylpyrazolyl coumarins. innovareacademics.in Another study reported the synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-oxopropanehydrazide, a compound that itself showed significant anti-cancer activity. researchgate.netresearchgate.net

The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, with applications ranging from dyes to pharmaceuticals like the anti-inflammatory drug celecoxib. nih.gov The cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, the structural motif present in this compound, remains a primary and efficient method for accessing the pyrazole core. mdpi.comnih.gov

ReactantsCatalyst/SolventProduct TypeReference
Ethyl Acetoacetate + PhenylhydrazineEthanol (B145695), Heat1-Phenyl-3-methyl-5-pyrazolone innovareacademics.in
Hydrazine Hydrate + Ethyl Acetoacetate + Substituted BenzaldehydesEthanolSubstituted Pyrazolone Derivatives researchgate.net
Aryl Hydrazine + Ethyl Acetoacetate + Aromatic Aldehyde + 4-HydroxycoumarinGlacial Acetic Acid / WaterBenzylpyrazolyl Coumarins innovareacademics.in
p-Tolylhydrazine + Acetoacetic Acid AmideAqueous HCl (pH 1.9-2.5)1-(4'-tolyl)-3-methyl-5-pyrazolone google.com
Hydrazides + Ethyl AcetoacetateButanolPyrazolone Derivatives tsijournals.com

Beyond pyrazoles, the reactive nature of this compound and its precursors facilitates the synthesis of a diverse range of other nitrogen-containing heterocycles.

Pyridines: The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, utilizes a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgrrbdavc.orgorganic-chemistry.org This reaction is fundamental for producing 1,4-dihydropyridine (B1200194) drugs such as nifedipine (B1678770) and amlodipine. wikipedia.org

Spirooxindoles: In catalyzed multi-component reactions, acetoacetic ester and hydrazine hydrate can react with compounds like isatin (B1672199) and dimedone to create complex and biologically significant spirooxindole scaffolds. researchgate.net

s-Triazines: Hydrazinyl-s-triazine derivatives can be reacted with β-dicarbonyl compounds like ethyl acetoacetate in acetic acid to afford novel pyrazolyl-s-triazine systems. nih.gov

Quinolines and Triazoles: Acid hydrazides derived from quinoline (B57606) precursors can be reacted with reagents like acetylacetone (B45752) or carbon disulfide to yield pyrazole, triazole, and thiadiazole derivatives fused or linked to the quinoline core. researchgate.net

The versatility of the this compound scaffold is evident in its ability to participate in various cyclization cascades, providing access to a multitude of heterocyclic systems important in medicinal chemistry and materials science.

Utility as a Precursor for Functional Groups

The constituent functional groups of this compound can be selectively transformed, making it a useful intermediate for introducing new functionalities into a molecule. This process, known as functional group interconversion, is a key strategy in multi-step organic synthesis. solubilityofthings.comorganic-chemistry.org

A primary and widely utilized reaction of the hydrazide group is its condensation with aldehydes or ketones to form hydrazones. mdpi.com This reaction is typically carried out by heating the hydrazide and the carbonyl compound in a solvent such as ethanol or methanol (B129727), sometimes with an acid catalyst. mdpi.comnih.gov

The resulting acylhydrazone linkage (-C(=O)NHN=CR₁R₂) is a robust and important structure in medicinal chemistry. nih.gov Hydrazones serve as crucial intermediates in the synthesis of various heterocyclic compounds and are themselves investigated for a wide range of pharmacological activities. mdpi.comnih.gov For example, reacting a hydrazide with various substituted benzaldehydes and acetophenones is a common strategy to generate libraries of new compounds for biological screening. tsijournals.comnih.gov The formation of the hydrazone is often a key step in creating prodrugs, where the hydrazone bond can be cleaved under specific physiological conditions (e.g., the acidic environment of a tumor) to release an active drug molecule. doi.org

Hydrazide SourceCarbonyl CompoundReaction ConditionsProductReference
Substituted HydrazidesAldehydes or KetonesEthanol, Methanol, or THF; HeatAcylhydrazones mdpi.com
Adamantane-1-carbohydrazideAromatic Aldehydes/KetonesNot specifiedAdamantyl Hydrazide-Hydrazones nih.gov
2-(Phenylamino)benzohydrazideAromatic Aldehydes/KetonesNot specifiedN-Arylhydrazone Derivatives mdpi.com
Polymer with Hydrazide GroupsDoxorubicin (contains ketone)Acid-catalyzedPolymer-Drug Conjugate (Hydrazone Linkage) doi.org
Isonicotinic Acid Hydrazide2,3-DihydroxybenzaldehydeMethanol or MechanosynthesisHydrazone Derivative nih.gov

The this compound molecule possesses multiple reactive centers that allow for diverse chemical transformations beyond simple hydrazone formation. chemrxiv.orgarkat-usa.org The hydrazide functional group (-CONHNH₂) itself can be a precursor to other functionalities. For example, through reactions like the Curtius rearrangement, a hydrazide can be converted into an amine. cdnsciencepub.com Furthermore, the entire hydrazide group can be incorporated into a new ring system during cyclization reactions, effectively transforming it into part of a heterocycle like a triazole or thiadiazole. researchgate.net

The active methylene group (the -CH₂- between the two carbonyls) is also highly reactive and can participate in Knoevenagel condensations and other C-C bond-forming reactions, further adding to the synthetic utility of this precursor. The ability to selectively engage one functional group while leaving others available for subsequent steps makes this compound a valuable tool for building molecular complexity.

Application in Polymer Chemistry

The reactivity of this compound's functional groups extends to the field of polymer science, where it can be used to synthesize functional polymers or to modify and cross-link existing polymer chains, thereby tuning their physical and chemical properties.

While not a conventional monomer for common polymerization techniques like radical or ring-opening polymerization, the bifunctional nature of this compound lends itself to step-growth polymerization. However, a more prevalent strategy involves the incorporation of the hydrazide functionality into a polymer backbone after initial polymerization.

This is a common approach in the synthesis of functional poly(2-oxazoline)s (PAOx), a class of polymers with significant biomedical interest. cuni.czmdpi.com For instance, a base polymer like poly(2-ethyl-2-oxazoline) can be partially hydrolyzed to expose secondary amine groups along its chain. These amines can then be reacted with molecules to introduce various functionalities, including methyl esters. cuni.czacs.org These ester groups can subsequently undergo facile, uncatalyzed amidation with hydrazine to yield a polymer decorated with hydrazide side chains. acs.orgresearchgate.net These hydrazide-functionalized polymers are then ready for further modification, such as conjugation with drugs or other biomolecules. doi.orgmdpi.com

A significant application of the hydrazide group in polymer chemistry is as a cross-linking agent. Cross-linking involves forming covalent bonds between polymer chains to create a three-dimensional network, which generally enhances the material's mechanical strength, rigidity, and thermal stability. acs.orgsigmaaldrich.com

The hydrazide group is an effective cross-linker for polymers that contain carbonyl (aldehyde or ketone) or epoxy functional groups. nih.govgoogle.comgoogle.com The reaction between a dihydrazide (a molecule with two hydrazide groups, like adipic dihydrazide) and a polymer containing ketone groups results in the formation of acylhydrazone bonds that link the polymer chains together. acs.org

This type of cross-linking is particularly valuable because the resulting hydrazone bond is dynamic; it is stable under neutral conditions but can be reversibly cleaved under acidic conditions. acs.org This property is exploited in the design of "smart" hydrogels for drug delivery and in creating Covalent Adaptable Networks (CANs)—materials that are robust like traditional thermosets but can be reprocessed or recycled. acs.orgnih.gov For example, hydrazone cross-linking has been used to create hydrogels from materials like hyaluronic acid and alginate for the controlled release of therapeutics. nih.govgoogle.comnih.gov

Polymer TypeFunctional Group on PolymerCross-linking AgentResulting LinkageApplicationReference
PolymethacrylateKetoneAdipic Dihydrazide (ADH)AcylhydrazoneCovalent Adaptable Networks (CANs), Recyclable Thermosets acs.org
Elastin-Like Polymers (ELPs)AldehydeHydrazide-functionalized ELPHydrazoneSelf-Crosslinking Hydrogels for Biomaterials nih.gov
Oxidized Alginate (PAG)AldehydeAdipic Acid Dihydrazide (AAD)HydrazoneHydrogels for Drug Delivery google.com
Various PolymersCarbonyl or EpoxyHydrazideHydrazoneWater-borne Polymeric Compositions, Coatings google.com
Hyaluronic AcidAldehyde (modified)Hydrazide (modified)HydrazoneIn Situ Gelling Hydrogels nih.gov

Q & A

Q. What strategies validate hypotheses about this compound’s mode of action?

  • Methodological Answer :
  • Knockout Studies : Use gene-edited cell lines to identify target pathways.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to suspected targets.
  • Metabolomics : Profile cellular metabolite changes post-treatment via LC-MS .

Data Management & Reproducibility

Q. How to manage large spectral datasets for this compound characterization?

  • Methodological Answer :
  • Digital Tools : Use MestReNova or ACD/Labs for spectral processing.
  • Metadata Tagging : Annotate peaks with experimental conditions (e.g., solvent, temperature).
  • Public Repositories : Deposit raw data in ChemSpider or PubChem .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer :
  • Detailed SOPs : Specify equipment (e.g., Schlenk line for air-sensitive steps).
  • Batch Records : Track reagent lot numbers and expiration dates.
  • Peer Validation : Share protocols with collaborators for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.